molecular formula C17H20N4O B5108605 (1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane

(1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane

Cat. No.: B5108605
M. Wt: 296.37 g/mol
InChI Key: KJYAMCVDLHXDPC-OCCSQVGLSA-N
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Description

(1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane, commonly known as AZD 3783, is a novel compound that has been developed as a potential treatment for various neurological disorders. It is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that has shown promising results in preclinical studies.

Mechanism of Action

AZD 3783 acts as a selective α7 (1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane agonist, which is a type of receptor that is involved in various cognitive processes such as learning and memory. By binding to these receptors, AZD 3783 enhances the release of neurotransmitters such as acetylcholine, which are crucial for cognitive function.
Biochemical and Physiological Effects:
AZD 3783 has been shown to enhance cognitive function and improve memory in preclinical studies. It also has neuroprotective effects, which can help prevent neuronal damage and cell death. Additionally, AZD 3783 has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AZD 3783 in lab experiments is its selectivity for α7 (1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octanes, which allows for more specific targeting of these receptors. However, one limitation of using AZD 3783 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the research and development of AZD 3783. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of AZD 3783 in humans. Finally, there is potential for the development of AZD 3783 as a diagnostic tool for various neurological disorders, as it has been shown to enhance cognitive function and improve memory in preclinical studies.

Synthesis Methods

AZD 3783 is synthesized through a multistep process that involves the coupling of a 3-methoxyphenyl-1,2,4-triazine derivative with a bicyclic amine. The final product is obtained through purification and crystallization.

Scientific Research Applications

AZD 3783 has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has shown promising results in preclinical studies, with its ability to enhance cognitive function and improve memory.

Properties

IUPAC Name

(1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-22-15-7-3-5-13(9-15)16-10-18-20-17(19-16)21-11-12-4-2-6-14(21)8-12/h3,5,7,9-10,12,14H,2,4,6,8,11H2,1H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAMCVDLHXDPC-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=NC(=N2)N3CC4CCCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CN=NC(=N2)N3C[C@@H]4CCC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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